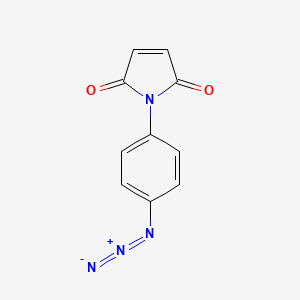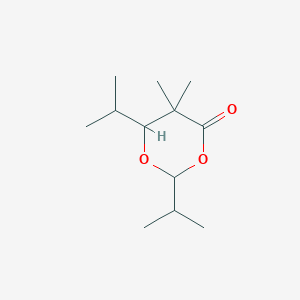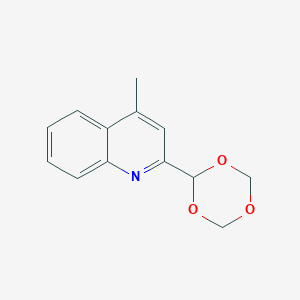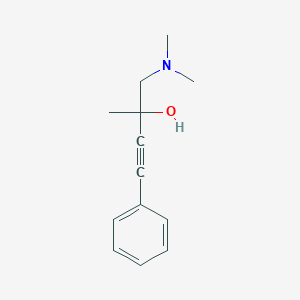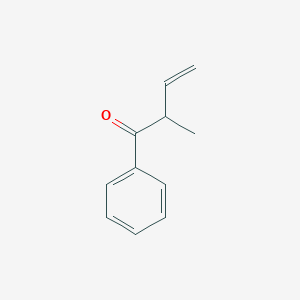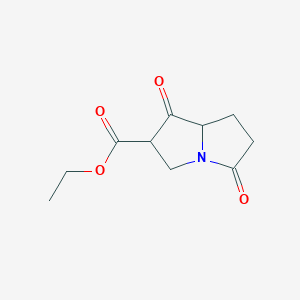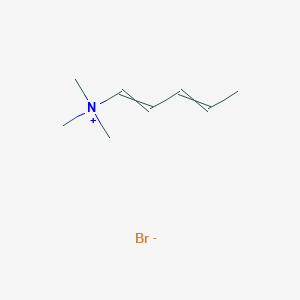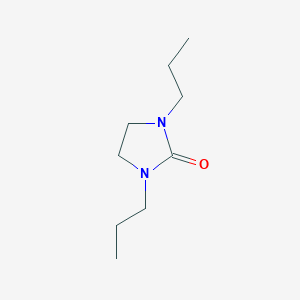
1,3-Dipropylimidazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dipropylimidazolidin-2-one is a cyclic urea derivative belonging to the imidazolidinone family. This compound is characterized by its unique structure, which includes a five-membered ring containing two nitrogen atoms and a carbonyl group. It is known for its high thermal and chemical stability, making it a valuable compound in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3-Dipropylimidazolidin-2-one can be synthesized through several methods. One common approach involves the reaction of N,N’-dipropylethylenediamine with urea. This reaction typically occurs under high-temperature conditions, often exceeding 180°C, to ensure a high yield of the desired product . The reaction can be carried out in an aprotic polar solvent to enhance the efficiency and purity of the final product .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. Continuous addition of reactants and careful control of reaction conditions are employed to maximize yield and purity. The process involves heating N,N’-dipropylethylenediamine and urea in an aprotic polar solvent, with the reaction progressing while continuously adding the reactants .
Análisis De Reacciones Químicas
Types of Reactions: 1,3-Dipropylimidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazolidinones and related derivatives.
Reduction: Reduction reactions can convert it into different imidazolidinone derivatives.
Substitution: Substitution reactions involving nucleophiles can lead to the formation of various substituted imidazolidinones.
Common Reagents and Conditions:
Major Products: The major products formed from these reactions include various substituted imidazolidinones, which can be further utilized in the synthesis of complex organic molecules .
Aplicaciones Científicas De Investigación
1,3-Dipropylimidazolidin-2-one has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,3-dipropylimidazolidin-2-one involves its interaction with molecular targets through acyl nucleophilic substitution reactions. The compound’s structure allows it to participate in intermolecular and intramolecular reactions, leading to the formation of various biologically active compounds .
Comparación Con Compuestos Similares
1,3-Dimethyl-2-imidazolidinone: A homolog of 1,3-dipropylimidazolidin-2-one, used as a high-boiling polar aprotic solvent.
Imidazolidin-2-one: A parent compound with similar structural features but different substituents.
Uniqueness: this compound stands out due to its specific propyl substituents, which impart unique chemical and physical properties. These properties make it particularly useful in applications requiring high thermal and chemical stability .
Propiedades
Número CAS |
40424-22-4 |
|---|---|
Fórmula molecular |
C9H18N2O |
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
1,3-dipropylimidazolidin-2-one |
InChI |
InChI=1S/C9H18N2O/c1-3-5-10-7-8-11(6-4-2)9(10)12/h3-8H2,1-2H3 |
Clave InChI |
NFJSYLMJBNUDNG-UHFFFAOYSA-N |
SMILES canónico |
CCCN1CCN(C1=O)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


